molecular formula C14H23NO4 B6609598 rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid CAS No. 2866306-05-8

rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid

Cat. No.: B6609598
CAS No.: 2866306-05-8
M. Wt: 269.34 g/mol
InChI Key: BYRKCKQGAQBCRU-JRUYECLLSA-N
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Description

The compound rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid is an interesting molecule that falls under the class of substituted pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid can be approached via several synthetic routes. Commonly, the starting materials include cyclopentanone and appropriate nitrogen-containing reagents to form the pyridine ring structure, followed by carboxylation and tert-butoxycarbonyl (Boc) protection. Reaction conditions typically involve:

  • Temperature: Ambient to reflux

  • Solvents: Organic solvents like dichloromethane, ethanol, or methanol

  • Catalysts: Acids or bases depending on the specific step

Industrial Production Methods

On an industrial scale, the synthesis might leverage more efficient processes such as continuous flow chemistry or microwave-assisted synthesis to enhance yield and reduce reaction times. These methods help scale up the production while maintaining the purity and integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound can participate in various types of reactions, including:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

  • Reduction: Involving reagents such as lithium aluminum hydride

  • Substitution: Electrophilic or nucleophilic substitution reactions, often using halogenating agents or nucleophiles like amines or alkoxides

Common Reagents and Conditions

The common reagents and conditions for these reactions vary. For oxidation, acidic or basic conditions with the oxidizing agent are typical. Reduction might be carried out under inert atmospheres to prevent unwanted side reactions. Substitution reactions often require specific solvents and temperatures tailored to the reactivity of the reagents involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation could yield ketones or carboxylic acids, while substitution might result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid is utilized as an intermediate in the synthesis of more complex molecules. It serves as a building block for designing new compounds with potential bioactivity.

Biology and Medicine

In biology and medicine, the compound's structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Researchers might explore its activity in binding assays, enzyme inhibition studies, or cellular assays to assess its potential therapeutic applications.

Industry

From an industrial perspective, the compound could be employed in the production of polymers, materials science research, or as a precursor for agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid would involve its interaction with molecular targets, potentially including:

  • Enzymes: Inhibiting or modifying enzyme activity

  • Receptors: Binding to and modulating receptor function

  • Pathways: Influencing biochemical pathways through its structural features

Comparison with Similar Compounds

Similar compounds include other substituted pyridines and related nitrogen-containing heterocycles. Each has unique properties based on their specific substituents and ring structures. Examples of similar compounds:

  • Piperidine derivatives

  • Quinoline derivatives

  • Isoquinoline derivatives

The uniqueness of rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid lies in its specific substitution pattern and the presence of the tert-butoxycarbonyl group, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(4aS,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-7-10(12(16)17)9-5-4-6-11(9)15/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10?,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRKCKQGAQBCRU-JRUYECLLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2C1CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC([C@H]2[C@@H]1CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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